NH-bis-PEG3
CAS No.: 25743-12-8
Cat. No.: VC0537113
Molecular Formula: C12H27NO6
Molecular Weight: 281.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25743-12-8 |
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Molecular Formula | C12H27NO6 |
Molecular Weight | 281.35 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethylamino]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C12H27NO6/c14-3-7-18-11-9-16-5-1-13-2-6-17-10-12-19-8-4-15/h13-15H,1-12H2 |
Standard InChI Key | JXAGXOHHOAQFIK-UHFFFAOYSA-N |
SMILES | C(COCCOCCO)NCCOCCOCCO |
Canonical SMILES | C(COCCOCCO)NCCOCCOCCO |
Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
NH-bis-PEG3 belongs to the family of branched PEG derivatives, distinguished by its central primary amine (-NH) and terminal hydroxyl groups (-OH) at each PEG3 terminus . The amine group facilitates nucleophilic reactions with carboxylic acids, activated NHS esters, and carbonyl compounds, while the hydroxyl groups allow further functionalization via esterification or etherification . Key physicochemical parameters include:
Property | Value | Source |
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Molecular Formula | ||
CAS Number | 25743-12-8 | |
Molecular Weight | 281.35 g/mol | |
Density | 1.099 g/cm³ (predicted) | |
Solubility | Water, DMSO, DMF | |
Storage Conditions | -20°C (powder), -80°C (solution) |
The PEG3 spacer confers aqueous solubility while minimizing immunogenicity, a hallmark of PEGylated compounds . Structural analyses confirm that the 19-atom PEG backbone (12 carbons, 6 oxygens, 1 nitrogen) provides an optimal balance between flexibility and steric bulk, enabling efficient ligand bridging in PROTACs .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
NH-bis-PEG3 is synthesized via a two-step process:
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PEG Backbone Assembly: Ethylene oxide monomers undergo ring-opening polymerization to form triethylene glycol (PEG3) chains, which are then functionalized with amine groups using ammonia or amine derivatives .
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Terminal Hydroxylation: The PEG3 termini are capped with hydroxyl groups through controlled oxidation or hydrolysis reactions, ensuring high regioselectivity .
Purification typically involves size-exclusion chromatography (SEC) or dialysis to remove unreacted monomers and byproducts, yielding >98% purity .
Industrial Manufacturing
Scaled production employs continuous-flow reactors to enhance yield and consistency. Key steps include:
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Bulk PEG Functionalization: Multi-kilogram batches of PEG3 are aminated under pressurized conditions using catalytic amination agents .
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Quality Control: Lot testing via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensures compliance with pharmaceutical-grade standards .
Mechanistic Role in PROTAC Design
NH-bis-PEG3 serves as a critical linker in PROTACs, heterobifunctional molecules that recruit E3 ubiquitin ligases to tag target proteins for proteasomal degradation . Its mechanism involves:
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Ligand Bridging: The amine group binds to a target protein ligand (e.g., a kinase inhibitor), while the PEG3 termini connect to an E3 ligase ligand (e.g., von Hippel-Lindau (VHL) or cereblon binder) .
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Ubiquitination Cascade: The PROTAC induces proximity between the target protein and E3 ligase, triggering polyubiquitination and subsequent degradation by the 26S proteasome .
Key Advantages Over Rigid Linkers:
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Flexibility: The PEG3 spacer allows optimal orientation of ligands, enhancing ternary complex formation .
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Solubility: Mitigates aggregation issues common with hydrophobic linkers .
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Tunability: Terminal hydroxyl groups enable modular functionalization (e.g., azidation, biotinylation) .
Applications in Biomedical Research
Targeted Protein Degradation
NH-bis-PEG3-based PROTACs have degraded oncogenic targets such as BRD4 and EGFR in preclinical models. For example, a 2024 study demonstrated that a BRD4-targeting PROTAC with NH-bis-PEG3 achieved >90% protein degradation in leukemia cells at 100 nM concentrations .
Drug Delivery Systems
Functionalized derivatives like NH-bis(PEG3-azide) (CAS 1258939-39-7) enable click chemistry-mediated bioconjugation. In one application, azide-terminated NH-bis-PEG3 linked tumor-targeting antibodies to chemotherapeutic payloads, improving therapeutic indices in murine models .
Biomaterial Engineering
The hydroxyl termini of NH-bis-PEG3-OH (CAS 63721-14-2) have been grafted onto polymer surfaces to create antifouling coatings, reducing protein adsorption by 70% compared to unmodified substrates .
Comparative Analysis with Derivatives
Derivative | Functional Groups | Applications | Key Differentiator |
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NH-bis-PEG3-OH | -NH, -OH | Biomaterials, hydrogels | Hydroxyls enable esterification |
NH-bis(PEG3-azide) | -NH, -N | Click chemistry, PROTACs | Azides facilitate CuAAC |
NH-bis(PEG3-NHS) | -NH, NHS ester | Protein conjugation | Reacts with lysine residues |
While NH-bis-PEG3 itself is optimal for PROTACs, its azide derivative excels in bioorthogonal ligation, and the NHS ester variant simplifies protein-polymer conjugations .
Future Directions and Challenges
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Enhanced Brain Penetration: Modifying NH-bis-PEG3 with lipidic tags may improve blood-brain barrier traversal for neurodegenerative disease therapies.
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Multifunctional Linkers: Integrating imaging moieties (e.g., fluorophores) into the PEG backbone could enable real-time tracking of PROTAC efficacy.
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Scalability: Developing cost-effective synthetic routes remains critical for clinical translation.
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